N-[Cyano(cyclohexyl)methyl]-2-(dimethylamino)acetamide
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Overview
Description
N-[Cyano(cyclohexyl)methyl]-2-(dimethylamino)acetamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are often used as precursors in the synthesis of various heterocyclic compounds. The presence of both cyano and amide functional groups makes this compound highly reactive and versatile in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Cyano(cyclohexyl)methyl]-2-(dimethylamino)acetamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of cyclohexylmethylamine with dimethylaminoacetic acid in the presence of a cyanoacetylating agent such as methyl cyanoacetate. The reaction is typically carried out under mild conditions, often at room temperature, and may require a catalyst to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as crystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[Cyano(cyclohexyl)methyl]-2-(dimethylamino)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The active hydrogen on the carbon adjacent to the cyano group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can lead to various substituted derivatives.
Scientific Research Applications
N-[Cyano(cyclohexyl)methyl]-2-(dimethylamino)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds, which are important in medicinal chemistry.
Biology: The compound’s derivatives have shown potential biological activities, making it a subject of interest in biochemical research.
Medicine: Its derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-[Cyano(cyclohexyl)methyl]-2-(dimethylamino)acetamide involves its interaction with various molecular targets. The cyano and amide groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the derivatives of the compound being studied.
Comparison with Similar Compounds
Similar Compounds
- N-Methylcyanoacetamide
- N-Phenylcyanoacetamide
- N-Cyclohexylcyanoacetamide
Uniqueness
N-[Cyano(cyclohexyl)methyl]-2-(dimethylamino)acetamide is unique due to the presence of both a cyclohexyl group and a dimethylamino group. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for forming multiple hydrogen bonds, which can enhance its reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
N-[cyano(cyclohexyl)methyl]-2-(dimethylamino)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O/c1-15(2)9-12(16)14-11(8-13)10-6-4-3-5-7-10/h10-11H,3-7,9H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VECYNATZARPPNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC(C#N)C1CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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